An In-depth Technical Guide to the Core Structure of 5,6,7,8-Tetrahydroquinoxaline
An In-depth Technical Guide to the Core Structure of 5,6,7,8-Tetrahydroquinoxaline
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the fundamental structure, properties, synthesis, and reactivity of 5,6,7,8-tetrahydroquinoxaline. This versatile heterocyclic compound serves as a crucial scaffold in the development of novel therapeutics, particularly in the realm of neurological disorders and inflammatory diseases.
Core Structure and Physicochemical Properties
5,6,7,8-Tetrahydroquinoxaline is a bicyclic aromatic heterocycle with the molecular formula C₈H₁₀N₂.[1] Its structure consists of a pyrazine (B50134) ring fused to a cyclohexane (B81311) ring. The systematic IUPAC name for this compound is 5,6,7,8-tetrahydroquinoxaline.[1] It is also commonly known by synonyms such as cyclohexapyrazine and tetrahydroquinoxaline.[1]
The unique arrangement of its fused ring system imparts specific physicochemical properties that make it an attractive starting point for medicinal chemistry campaigns. The pyrazine ring, with its two nitrogen atoms, provides sites for hydrogen bonding and potential metabolic interactions, while the saturated cyclohexane ring offers conformational flexibility and opportunities for stereospecific modifications.
Physicochemical Data
A summary of the key physicochemical properties of 5,6,7,8-tetrahydroquinoxaline is presented in the table below for easy reference and comparison.
| Property | Value | Reference |
| Molecular Formula | C₈H₁₀N₂ | [1] |
| Molecular Weight | 134.18 g/mol | [1] |
| CAS Number | 34413-35-9 | [1] |
| Appearance | Colorless to slightly yellow liquid | [2] |
| Boiling Point | 109 - 110 °C | |
| Melting Point | 29 - 30 °C | [1][2] |
| Density | 1.053 - 1.061 g/mL at 25 °C | |
| Refractive Index | n20/D 1.540 - 1.550 | |
| Solubility | Sparingly soluble in water; soluble in ethanol, vegetable oils, propylene (B89431) glycol, and DMSO.[1] |
Synthesis of the 5,6,7,8-Tetrahydroquinoxaline Core
The fundamental synthesis of the 5,6,7,8-tetrahydroquinoxaline scaffold is typically achieved through a condensation reaction between an α-dicarbonyl compound and a 1,2-diamine.[2] A common and efficient method involves the reaction of 1,2-cyclohexanedione (B122817) with ethylenediamine (B42938).
Experimental Protocol: Synthesis of 5,6,7,8-Tetrahydroquinoxaline
Objective: To synthesize 5,6,7,8-tetrahydroquinoxaline via the condensation of 1,2-cyclohexanedione and ethylenediamine.
Materials:
-
1,2-Cyclohexanedione
-
Ethylenediamine
-
Ethanol (or a similar suitable solvent)
-
Glacial acetic acid (catalyst)
-
Sodium sulfate (B86663) (drying agent)
-
Rotary evaporator
-
Standard laboratory glassware (round-bottom flask, condenser, etc.)
-
Magnetic stirrer and heat source
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 1,2-cyclohexanedione (1 equivalent) in ethanol.
-
Addition of Reagents: To the stirred solution, add ethylenediamine (1 equivalent). A catalytic amount of glacial acetic acid can be added to facilitate the reaction.
-
Reaction Conditions: Heat the reaction mixture to reflux and maintain this temperature for a period of 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Remove the solvent under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude product can be purified by vacuum distillation or column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., a mixture of hexane (B92381) and ethyl acetate) to yield pure 5,6,7,8-tetrahydroquinoxaline.
-
Characterization: Confirm the identity and purity of the synthesized compound using spectroscopic methods such as NMR, IR, and Mass Spectrometry.
Spectroscopic Characterization
The structural elucidation of 5,6,7,8-tetrahydroquinoxaline is confirmed through various spectroscopic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
| Nucleus | Chemical Shift (δ) ppm | Multiplicity | Assignment |
| ¹H NMR | ~8.3 | Singlet | 2H, Pyrazine protons |
| ~2.9 | Triplet | 4H, -CH₂- adjacent to N | |
| ~1.9 | Multiplet | 4H, -CH₂- in cyclohexane ring | |
| ¹³C NMR | ~150 | C=N in pyrazine ring | |
| ~143 | C-H in pyrazine ring | ||
| ~30 | -CH₂- adjacent to N | ||
| ~22 | -CH₂- in cyclohexane ring |
Infrared (IR) Spectroscopy
| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode |
| ~3050 | Medium | C-H stretch (aromatic) |
| ~2930 | Strong | C-H stretch (aliphatic) |
| ~1580 | Medium | C=N stretch (pyrazine ring) |
| ~1450 | Medium | C-H bend (aliphatic) |
Mass Spectrometry (MS)
The electron ionization mass spectrum of 5,6,7,8-tetrahydroquinoxaline typically shows a prominent molecular ion peak (M⁺) at m/z = 134, corresponding to its molecular weight.
Reactivity and Application in Drug Development
The 5,6,7,8-tetrahydroquinoxaline scaffold is a versatile building block in medicinal chemistry due to its favorable physicochemical properties and multiple points for chemical modification. The nitrogen atoms of the pyrazine ring can be functionalized, and the cyclohexane ring allows for the introduction of various substituents with defined stereochemistry.
This scaffold has been explored for the development of novel pharmaceuticals, particularly for neurological disorders and as an anti-inflammatory agent.[3] Its derivatives have been investigated as antagonists for various receptors, including dopamine (B1211576) receptors and the C5a receptor.
Role as a C5a Receptor Antagonist
The complement component 5a (C5a) is a potent pro-inflammatory peptide that mediates its effects through the C5a receptor (C5aR), a G protein-coupled receptor.[4] Dysregulation of the C5a-C5aR signaling axis is implicated in a variety of inflammatory and autoimmune diseases.[4] Small molecule antagonists of C5aR are therefore of significant therapeutic interest. The 5,6,7,8-tetrahydroquinoline (B84679) core, a close structural analog of tetrahydroquinoxaline, has been successfully utilized to develop potent C5a receptor antagonists.[5]
The following diagram illustrates the C5a receptor signaling pathway and the inhibitory action of a hypothetical 5,6,7,8-tetrahydroquinoxaline-based antagonist.
Caption: C5a Receptor Signaling and Inhibition by a Tetrahydroquinoxaline-based Antagonist.
Drug Development Workflow
The development of new drugs based on the 5,6,7,8-tetrahydroquinoxaline scaffold typically follows a structured workflow, from initial hit identification to lead optimization.
Caption: Drug Development Workflow for 5,6,7,8-Tetrahydroquinoxaline-based Therapeutics.
Conclusion
5,6,7,8-Tetrahydroquinoxaline represents a privileged scaffold in modern drug discovery. Its straightforward synthesis, well-defined physicochemical properties, and amenability to chemical modification make it an ideal starting point for the development of novel therapeutic agents. The continued exploration of its derivatives, particularly in the areas of neuroinflammation and other receptor-mediated diseases, holds significant promise for the future of medicine. This guide provides a foundational understanding for researchers and scientists looking to leverage the potential of this important heterocyclic core.
References
- 1. 5,6,7,8-Tetrahydroquinoxaline | C8H10N2 | CID 36822 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. echemi.com [echemi.com]
- 3. chemimpex.com [chemimpex.com]
- 4. Inhibiting the C5-C5a receptor axis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis and characterization of 5,6,7,8-tetrahydroquinoline C5a receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
